molecular formula C25H27NO5 B2444637 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide CAS No. 1396802-05-3

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2444637
CAS No.: 1396802-05-3
M. Wt: 421.493
InChI Key: FHLJAUIERCVLOP-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and trimethoxybenzamide precursors. The biphenyl group can be synthesized via the Ullmann cross-coupling reaction, where two aryl halides are coupled in the presence of a copper catalyst . The hydroxypropyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl precursor is replaced by a hydroxypropyl group . Finally, the trimethoxybenzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the amide bond produces an amine.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxypropyl and trimethoxybenzamide moieties can form hydrogen bonds and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can be compared with other biphenyl derivatives and benzamide compounds:

The uniqueness of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide lies in its combination of the biphenyl and trimethoxybenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-25(28,20-12-10-18(11-13-20)17-8-6-5-7-9-17)16-26-24(27)19-14-21(29-2)23(31-4)22(15-19)30-3/h5-15,28H,16H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLJAUIERCVLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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